molecular formula C16H14ClN5O B14963243 N-(2-chlorobenzyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

N-(2-chlorobenzyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B14963243
M. Wt: 327.77 g/mol
InChI Key: FFSIOWHDWDYVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is a heterocyclic compound that features a triazole ring, a pyridine ring, and a chlorophenyl group. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with triazole and pyridine rings, such as:

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C16H14ClN5O/c17-12-6-2-1-5-11(12)10-19-15(23)9-14-20-16(22-21-14)13-7-3-4-8-18-13/h1-8H,9-10H2,(H,19,23)(H,20,21,22)

InChI Key

FFSIOWHDWDYVHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.